molecular formula C11H14F3NO B2538267 3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol CAS No. 477847-00-0

3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol

Cat. No. B2538267
CAS RN: 477847-00-0
M. Wt: 233.234
InChI Key: IVHKQRVWSJYCTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties and potential applications of a compound. X-ray crystallography is a common technique used for this purpose. For example, the molecular structure of the compound synthesized in was determined using X-ray crystallography, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions that contribute to the stability of the structure. Similarly, the crystal and molecular structure of a 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride was determined, confirming the tautomeric form of the compound in the solid state . These structural analyses are essential for the rational design of compounds with desired physical and chemical properties.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its molecular structure, which determines how it interacts with other molecules. The study in explored the regioselective ring-opening of 1-aminocyclopropene intermediates with 1,3-diketones, highlighting the influence of basicities of amino groups and bulkiness of substituents on the reaction outcome. In another example, the [3 + 2] cycloaddition of N-acyl α-amino acids with 2-bromo-3,3,3-trifluoropropene was used to synthesize 3-trifluoromethylpyrroles, showcasing the regioselectivity of the reaction . These studies provide insights into the factors that govern chemical reactivity and can guide the development of new synthetic methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are directly related to its structure and composition. For instance, the compound in has a calculated density of 1.567 g/cm³, which is a physical property derived from its crystal structure. The antiproliferative activity of the synthesized 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles against human cancer cell lines is a chemical property that could have therapeutic implications . Additionally, the electrochemical functionalization of benzylic positions using 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) demonstrates the potential of using physical properties, such as solubility in a specific solvent, to facilitate chemical reactions . Understanding these properties is essential for the application of compounds in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Synthesis and Pharmacological Applications

3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol is a compound of interest in the realm of synthetic chemistry and pharmacology. Its structure, incorporating a trifluoropropanol moiety alongside a benzyl(methyl)amino group, suggests potential utility in the synthesis of pharmacologically active molecules. While specific studies directly addressing this compound were not identified, insights can be drawn from research on similar chemical scaffolds.

Triazine derivatives, which like the compound , often contain nitrogen atoms in their structures, have been shown to possess a wide spectrum of biological activities. These include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. Such compounds are considered significant in medicinal chemistry for the development of future drugs due to their potent pharmacological activity (Verma, Sinha, & Bansal, 2019).

Material Science Applications

In material science, benzoxazole derivatives, which share some structural similarities with 3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol, have shown importance due to their properties. These compounds have been utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Specifically, polyhalogen derivatives have been identified as starting materials for the synthesis of fluorescent quinazolines, highlighting their role in the development of organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

The mechanism of action of amines generally involves their ability to act as bases, accepting a proton from water to form substituted ammonium ions .

properties

IUPAC Name

3-[benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-15(8-10(16)11(12,13)14)7-9-5-3-2-4-6-9/h2-6,10,16H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHKQRVWSJYCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol

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